
5-(羟甲基)-3-甲氧基异噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methoxy-1,2-thiazol-5-yl)methanol: is a heterocyclic compound containing a thiazole ring substituted with a methoxy group at the 3-position and a hydroxymethyl group at the 5-position
科学研究应用
Chemistry: (3-methoxy-1,2-thiazol-5-yl)methanol is used as a building block in the synthesis of more complex thiazole derivatives. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored as candidates for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: In the industrial sector, (3-methoxy-1,2-thiazol-5-yl)methanol is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxy-1,2-thiazol-5-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxy and hydroxymethyl groups. One common method involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring. Subsequent methoxylation and hydroxymethylation steps are carried out using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of (3-methoxy-1,2-thiazol-5-yl)methanol may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions: (3-methoxy-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: (3-methoxy-1,2-thiazol-5-yl)formaldehyde or (3-methoxy-1,2-thiazol-5-yl)carboxylic acid.
Reduction: (3-methoxy-1,2-thiazolidin-5-yl)methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (3-methoxy-1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with essential enzymatic processes. In anti-inflammatory applications, the compound may modulate the activity of inflammatory mediators, thereby reducing inflammation.
相似化合物的比较
- (3-methoxy-1,2-thiazol-5-yl)formaldehyde
- (3-methoxy-1,2-thiazol-5-yl)carboxylic acid
- (3-methoxy-1,2-thiazolidin-5-yl)methanol
Comparison: Compared to its analogs, (3-methoxy-1,2-thiazol-5-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Its derivatives exhibit a wide range of biological activities, making it a versatile compound for various applications.
属性
IUPAC Name |
(3-methoxy-1,2-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIGIWXHFESMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
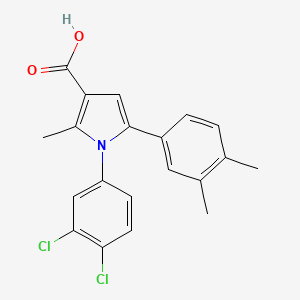

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)
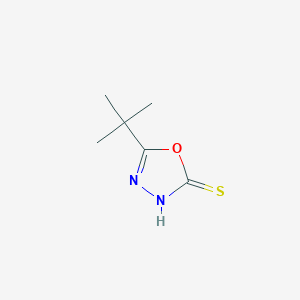
![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)
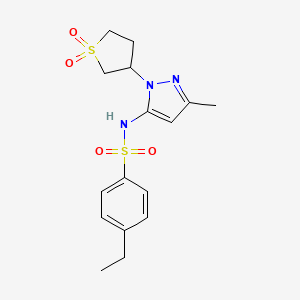
![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)
![1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2491107.png)
![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)
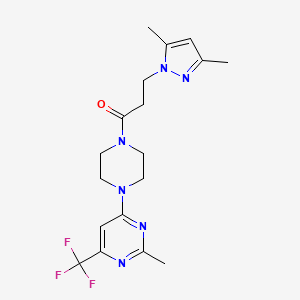

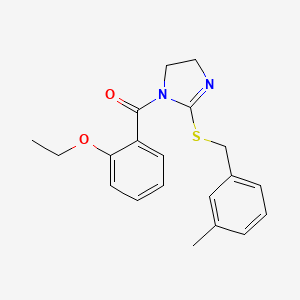
![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
